Methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

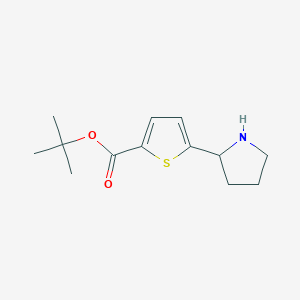

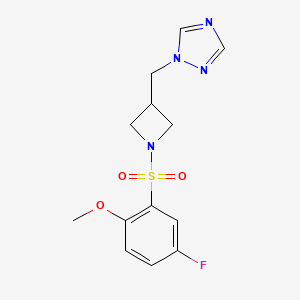

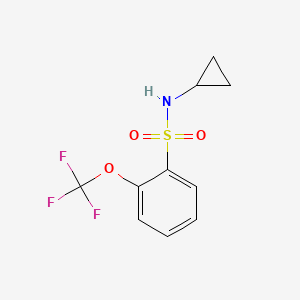

“Methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride” is a chemical compound with the CAS Number: 2377036-16-1 . It has a molecular weight of 276.12 . The IUPAC name for this compound is methyl 5-(1H-pyrazol-3-yl)nicotinate dihydrochloride .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as the one , has been a topic of interest for many researchers . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

The InChI code for “Methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride” is 1S/C10H9N3O2.2ClH/c1-15-10(14)8-4-7(5-11-6-8)9-2-3-12-13-9;;/h2-6H,1H3,(H,12,13);2*1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

Pyrazole derivatives have been studied for their chemical reactions . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Physical And Chemical Properties Analysis

“Methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride” is a powder at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Pyrazole derivatives, such as "1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester" and its analogs, have been synthesized and characterized through NMR, IR spectroscopies, HRMS analyses, and X-ray diffraction. These studies not only provide insight into the chemical structure of such compounds but also explore their stability and tautomeric forms, contributing to the understanding of their chemical properties (Shen et al., 2012).

Antitumor and Cytotoxicity Studies

- Novel compounds, including pyridyl–pyrazole-3-one derivatives, have been investigated for their cytotoxicity against various tumor cell lines. Such studies highlight the potential of pyrazole derivatives in developing targeted cancer therapies, with certain compounds showing selective cytotoxicity against specific cancer cell lines without harming normal cells (Huang et al., 2017).

Antibacterial Activity

- Pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. These studies suggest the potential of these compounds in addressing bacterial resistance and developing new antimicrobial agents (Panda et al., 2011).

Corrosion Inhibition

- Pyrazole derivatives have also been investigated for their potential as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies contribute to the field of materials science by providing insights into protective measures against corrosion, which is crucial for extending the lifespan of metal structures (Yadav et al., 2015).

Safety And Hazards

Direcciones Futuras

Pyrazole derivatives, including “Methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride”, continue to be a focus of research due to their diverse pharmacological properties . Future directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of pyrazole derivatives with improved selectivity and potency for specific targets .

Propiedades

IUPAC Name |

methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.2ClH/c1-15-10(14)8-4-7(5-11-6-8)9-2-3-12-13-9;;/h2-6H,1H3,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHGPCCTPJKQMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC=NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2617174.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2617180.png)

![2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2617185.png)

![N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2617186.png)